molecular formula C14H15N5O2 B7537077 9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine

Cat. No. B7537077
M. Wt: 285.30 g/mol
InChI Key: BJCYQDSYMHUFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly specific tool compound that has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor and preventing its activation by glutamate. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C, the release of intracellular Ca2+, and the modulation of ion channels and synaptic plasticity.
Biochemical and Physiological Effects:
9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the inhibition of neuroinflammation. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its well-characterized pharmacological profile, and its availability as a commercial tool compound. However, it also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine and mGluR5, including the development of more potent and selective antagonists, the investigation of the role of mGluR5 in other physiological and pathological processes, and the exploration of potential therapeutic applications in human diseases. Additionally, the use of 9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine in combination with other compounds, such as NMDA receptor antagonists or GABA agonists, may provide new insights into the complex interactions between different neurotransmitter systems in the brain.

Synthesis Methods

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine can be synthesized using a multi-step synthetic route that involves the coupling of 3-methoxyphenol with 2-bromoethylamine, followed by the condensation of the resulting intermediate with 6-chloropurine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, pain, and neurodegenerative diseases. It has been shown to modulate synaptic plasticity, neuronal excitability, and neuroinflammation, and to have potential therapeutic applications in these conditions.

properties

IUPAC Name

9-[2-(3-methoxyphenoxy)ethyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-20-10-3-2-4-11(7-10)21-6-5-19-9-18-12-13(15)16-8-17-14(12)19/h2-4,7-9H,5-6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCYQDSYMHUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine

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